2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
Description
The compound 2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyrimidine core substituted with a 3,4-dimethylbenzenesulfonyl group at position 5, an amino group at position 4, and a sulfanylacetamide moiety at position 2. The acetamide group is further linked to a 3-methylphenyl substituent. The sulfonyl group may enhance binding affinity to target proteins due to its electron-withdrawing properties and capacity for hydrogen bonding. Structural analysis of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13-5-4-6-16(9-13)24-19(26)12-29-21-23-11-18(20(22)25-21)30(27,28)17-8-7-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGGJBLBYVPMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the sulfonylpyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiols. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A’s properties, we compare it with two triazole-based analogs from recent literature:
Compound B : 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- Central heterocycle : 1,2,4-triazole (vs. pyrimidine in Compound A).
- Key substituents: Allyl group at position 3. (2,6-Dimethylphenyl)aminomethyl group at position 4. Acetamide linked to 2-methylphenyl.
Compound C : 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
- Central heterocycle : 1,2,4-triazole.
- Key substituents :
- 3-(Isopropoxy)phenyl group at position 5.
- Acetamide linked to 3,5-dimethylphenyl.
Structural and Functional Implications
| Feature | Compound A | Compound B | Compound C |
|---|---|---|---|
| Central ring | Pyrimidine (aromatic, planar) | 1,2,4-Triazole (polar, H-bonding) | 1,2,4-Triazole |
| Position 5 substituent | 3,4-Dimethylbenzenesulfonyl (electron-withdrawing) | (2,6-Dimethylphenyl)aminomethyl (electron-donating) | 3-(Isopropoxy)phenyl (bulky, lipophilic) |
| Acetamide substituent | 3-Methylphenyl (moderate steric bulk) | 2-Methylphenyl (ortho-substitution) | 3,5-Dimethylphenyl (para-substitution) |
| Potential interactions | Sulfonyl group enhances protein binding; pyrimidine enables π-π stacking | Triazole’s N atoms facilitate H-bonding; allyl group may increase reactivity | Isopropoxy group improves membrane permeability |
Research Findings and Hypotheses
Electronic and Steric Effects: Compound A’s pyrimidine core and sulfonyl group likely confer distinct electronic properties compared to the triazole-based Compounds B and C. In contrast, Compound B’s allyl and aminomethyl groups could enhance solubility but reduce metabolic stability . Compound C’s 3,5-dimethylphenyl acetamide substituent introduces steric hindrance, which might limit off-target interactions compared to Compound A’s 3-methylphenyl group .
Biological Activity: While explicit data for Compound A is unavailable, triazole derivatives like B and C are frequently investigated for antimicrobial and anticancer activities.
Synthetic Considerations :
- The sulfonylpyrimidine motif in Compound A may require multi-step synthesis, whereas triazole derivatives (B and C) are often synthesized via cyclocondensation reactions, offering simpler routes .
Biological Activity
The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
- Molecular Formula : C22H24N4O3S2
- Molecular Weight : 456.58 g/mol
- IUPAC Name : this compound
Structural Features
The compound consists of:
- A pyrimidine ring , which is crucial for its biological activity.
- An amino group that may participate in hydrogen bonding.
- A sulfonyl group , enhancing solubility and reactivity.
- An acetamide moiety , which is often associated with pharmacological properties.
Research indicates that compounds similar to this one may act as inhibitors of specific enzymes or receptors involved in disease processes. Notably, the modulation of pyruvate kinase M2 has been linked to cancer metabolism, suggesting potential applications in oncology .
Potential Biological Targets
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.
- Receptor Modulation : It could interact with receptors involved in inflammatory responses.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
- In vitro assays showed that the compound could inhibit the proliferation of breast cancer cells by inducing apoptosis .
-
Antimicrobial Properties :
- Similar compounds have shown antimicrobial activity against a range of bacterial strains, suggesting that this compound may also possess similar properties .
- A recent investigation reported effective inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Aminoquinazoline | Contains an amino group and a quinazoline ring | Anticancer |
| 5-Sulfanyl-pyrimidine | Features a sulfanyl group attached to a pyrimidine | Antimicrobial |
| 3-Chloroaniline Derivative | Contains a chloroaniline structure | Antimicrobial |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the sulfonylpyrimidine core.
- Introduction of the sulfanyl and acetamide groups using controlled reaction conditions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, large-scale synthesis generally employs automated reactors to ensure consistency and purity. Optimized reaction conditions are crucial for maximizing yield and minimizing impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
